molecular formula C12H16O2 B13725560 (1S,2R)-1-phenylcyclohexane-1,2-diol

(1S,2R)-1-phenylcyclohexane-1,2-diol

Cat. No.: B13725560
M. Wt: 192.25 g/mol
InChI Key: QHNHEYDAIICUDL-NEPJUHHUSA-N
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Description

Significance of Vicinal Diols as Chiral Scaffolds in Modern Synthetic Chemistry

Vicinal diols are organic compounds containing two hydroxyl (-OH) groups attached to adjacent carbon atoms. Their significance in modern synthetic chemistry stems from their versatility as chiral scaffolds. The defined spatial relationship between the two hydroxyl groups provides a rigid and predictable framework that can be exploited to control the stereochemical outcome of chemical reactions. These diols serve as pivotal intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and natural products.

The utility of chiral vicinal diols is multifaceted. They can act as:

Chiral Ligands: By coordinating to metal centers, chiral diols can create a chiral environment that influences the stereoselectivity of metal-catalyzed reactions.

Chiral Auxiliaries: Temporarily attaching a chiral diol to a substrate can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.

The development of methods for the enantioselective synthesis of vicinal diols has been a major focus of chemical research, leading to powerful tools for asymmetric synthesis.

Overview of the Academic and Research Significance of (1S,2R)-1-phenylcyclohexane-1,2-diol

This compound is a specific stereoisomer of 1-phenylcyclohexane-1,2-diol (B1211945) where the hydroxyl groups are in a trans configuration relative to each other on the cyclohexane (B81311) ring. This particular arrangement, coupled with the presence of a phenyl group, imparts unique stereochemical properties that have garnered academic and research interest.

Its significance primarily lies in its role as a chiral precursor and intermediate in the synthesis of other valuable chiral molecules. Notably, it is a key intermediate in the synthesis of (1S,2R)-(+)-trans-2-phenyl-1-cyclohexanol, a widely used chiral auxiliary in asymmetric synthesis. The ability to synthesize this compound with high enantiomeric purity is therefore crucial for accessing a range of other important chiral compounds. Research in this area focuses on developing efficient and highly stereoselective synthetic routes to this diol and exploring its applications in asymmetric transformations.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1S,2R)-1-phenylcyclohexane-1,2-diol

InChI

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12+/m1/s1

InChI Key

QHNHEYDAIICUDL-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@]([C@@H](C1)O)(C2=CC=CC=C2)O

Canonical SMILES

C1CCC(C(C1)O)(C2=CC=CC=C2)O

Origin of Product

United States

Chemical and Physical Properties of 1s,2r 1 Phenylcyclohexane 1,2 Diol

The precise characterization of a chemical compound is fundamental to its application in research and synthesis. The following table summarizes the key chemical and physical properties of 1-phenylcyclohexane-1,2-diol (B1211945), with a focus on its stereoisomers.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance White solid
Stereochemistry (1S,2R) - trans

Note: Specific physical properties such as melting point and optical rotation can vary slightly depending on the purity and the solvent used for measurement. Data for the closely related cis-isomers, (1S,2S) and (1R,2R), is more readily available and often cited in literature. For instance, the melting point of the cis-(1R,2R) isomer is reported to be 122-123 °C. orgsyn.org

Chemical Reactivity and Transformations of 1s,2r 1 Phenylcyclohexane 1,2 Diol

Oxidative Cleavage of the Vicinal Diol Moiety

One of the most characteristic reactions of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This transformation is a powerful synthetic tool, converting the cyclic diol into a linear dicarbonyl compound.

While classical methods for diol cleavage often employ stoichiometric amounts of strong oxidants like periodates (Malaprade reaction) or lead tetraacetate (Criegee oxidation), modern synthetic chemistry increasingly favors catalytic methods for their efficiency and reduced environmental impact. rsc.orglibretexts.orglibretexts.org Catalytic systems often utilize a transition metal catalyst in the presence of a co-oxidant.

Ruthenium-based catalysts, for instance, are highly effective for the oxidative cleavage of C-C bonds. rsc.org Ruthenium tetroxide (RuO₄), often generated in situ from a precursor like ruthenium trichloride (B1173362) (RuCl₃) with a co-oxidant such as sodium periodate (B1199274) (NaIO₄), can efficiently cleave vicinal diols. Similarly, gold nanocrystals have been shown to catalyze the selective oxidation of related diols, such as 1-phenylethane-1,2-diol, to α-hydroxy ketones under mild, aqueous conditions with oxygen as the terminal oxidant. researchgate.net

The oxidative cleavage of (1S,2R)-1-phenylcyclohexane-1,2-diol is expected to yield a keto-aldehyde, which may be further oxidized to a keto-acid depending on the reaction conditions and the strength of the oxidant used.

Table 1: Representative Catalytic Methods for Oxidative Diol Cleavage
Catalyst SystemCo-oxidantTypical Products from Vicinal DiolsKey Features
RuCl₃ (catalytic)NaIO₄ (stoichiometric)Aldehydes, Ketones, Carboxylic AcidsPowerful and efficient for a wide range of diols.
Gold Nanocrystals (AuNCs)O₂α-Hydroxy Ketones, AldehydesMild conditions, environmentally friendly with O₂ as oxidant. researchgate.net
Lead Tetraacetate (Pb(OAc)₄)N/A (stoichiometric)Aldehydes, KetonesClassic Criegee oxidation, high yields. libretexts.org
Periodic Acid (HIO₄) / Sodium Periodate (NaIO₄)N/A (stoichiometric)Aldehydes, KetonesClassic Malaprade reaction, selective for vicinal diols. chemtube3d.com

The mechanism of oxidative cleavage by periodate is well-established and proceeds through the formation of a cyclic periodate ester intermediate. rsc.orgchemtube3d.com The diol displaces water from periodic acid (HIO₄) or a related periodate species to form this five-membered ring intermediate. This cyclic ester then undergoes a concerted fragmentation, where the rearrangement of electrons leads to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups, while the iodine is reduced from I(VII) to I(V). youtube.com

The formation of this cyclic intermediate is crucial for the reaction to occur. rsc.org Consequently, diols must be able to adopt a conformation where the two hydroxyl groups are in close proximity (a syn-periplanar or gauche conformation). For this compound, the cis-relationship of the hydroxyl groups on the cyclohexane (B81311) ring allows for the ready formation of the required cyclic periodate ester, facilitating a smooth cleavage reaction.

Derivatization for Functional Group Interconversion and Complex Molecule Assembly

The diol functionality of this compound is a key handle for derivatization, allowing for its incorporation into more complex molecular structures and for the interconversion of functional groups.

Vicinal diols readily react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals and ketals, known as 1,3-dioxolanes. ymerdigital.comgoogle.comchemtube3d.com This reaction is reversible and is often used as a method for protecting the diol or the carbonyl group during other synthetic steps. The formation of the cyclic acetal (B89532) is generally favored entropically compared to acyclic acetals because one diol molecule replaces two separate alcohol molecules. chemtube3d.com

The reaction of this compound with a ketone (e.g., acetone) or an aldehyde (e.g., benzaldehyde) under acidic conditions (e.g., p-toluenesulfonic acid) would yield the corresponding isopropylidene ketal or benzylidene acetal, respectively. The stereochemistry of the diol is retained in the resulting dioxolane ring.

Table 2: Formation of Cyclic Acetals/Ketals from this compound
Carbonyl CompoundCatalystProduct Type
AcetoneH⁺ (e.g., p-TsOH)Isopropylidene Ketal (a 1,3-dioxolane)
BenzaldehydeH⁺ (e.g., p-TsOH)Benzylidene Acetal (a 1,3-dioxolane)
FormaldehydeH⁺ (e.g., p-TsOH)Formal (a 1,3-dioxolane)

The defined stereochemistry and rigid conformation of this compound make it an attractive chiral building block for the synthesis of macrocyclic host molecules, such as crown ethers. rsc.orgrsc.org Chiral crown ethers are of significant interest for their ability to selectively bind guest molecules, enabling applications in enantiomeric recognition and separation. nycu.edu.tw

The synthesis of such macrocycles typically involves a Williamson ether synthesis, where the diol (or its corresponding dialkoxide) is reacted with a di-electrophilic linker, such as a oligo(ethylene glycol) chain terminated with good leaving groups (e.g., tosylates or halides). nih.gov Research has demonstrated the successful preparation of azophenolic crown ethers incorporating the cis-1-phenylcyclohexane-1,2-diol residue as a steric barrier. rsc.orgrsc.org These chiral macrocycles have shown the ability to selectively bind amines to one of their diastereotopic faces. rsc.org

The hydroxyl groups of this compound can be converted to other functional groups, including nitrogen-containing moieties, through various synthetic methods. The Mitsunobu reaction is a particularly powerful tool for this purpose. nih.gov This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and nitrogen-containing groups, typically with inversion of stereochemistry at the reacting carbon center. nih.govrsc.org

The reaction involves the activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This generates an oxyphosphonium salt, which is a good leaving group. A suitable nucleophile can then displace this group in an Sₙ2 reaction. When a nitrogen nucleophile like phthalimide, hydrazoic acid (HN₃), or a sulfonamide is used, the corresponding nitrogen-containing derivative is formed. nih.govresearchgate.net The use of chiral diols in Mitsunobu reactions can lead to the formation of valuable chiral nitrogen-containing compounds. ursa.cat


Selective Deoxygenation and Hydrogenolysis Reactions

Selective deoxygenation of one of the two hydroxyl groups in 1-phenylcyclohexane-1,2-diol (B1211945) is a key transformation that leads to the formation of 2-phenylcyclohexanols. The position of the phenyl group makes the tertiary hydroxyl group benzylic and thus more susceptible to cleavage under hydrogenolysis conditions.

Hydrogenolysis of 1-phenylcyclohexane-1,2-diol to Form 2-phenylcyclohexanols

The hydrogenolysis of a stereoisomer of the title compound, specifically (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol, has been documented to yield (+)-(1S,2R)-trans-2-phenylcyclohexanol. This reaction involves the selective removal of the benzylic tertiary hydroxyl group and inversion of configuration at that carbon, leading to the trans product. The process is a stereospecific reduction, highlighting the utility of this reaction in asymmetric synthesis.

A notable example of this transformation is detailed in a procedure from Organic Syntheses. In this preparation, the crude (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol is subjected to hydrogenolysis using an aqueous slurry of Raney nickel in ethanol (B145695). The reaction proceeds to completion, and after filtration of the catalyst and removal of the solvent, the crude (+)-(1S,2R)-trans-2-phenylcyclohexanol is obtained. Purification by crystallization from petroleum ether yields the final product.

Catalytic Systems for Selective Hydroxyl Group Reduction

The selective reduction of the benzylic hydroxyl group in 1-phenylcyclohexane-1,2-diol derivatives is most effectively achieved using catalytic hydrogenation.

Raney Nickel: A prominent and well-documented catalytic system for this transformation is Raney nickel. In a specific example, an aqueous slurry of Raney nickel in anhydrous ethanol is used for the hydrogenolysis of (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol. This system is highly effective in cleaving the benzylic C-O bond, leading to the formation of (+)-(1S,2R)-trans-2-phenylcyclohexanol. The reaction is carried out by stirring the diol with the Raney nickel slurry. The efficiency of this catalytic system is demonstrated by the high yield of the desired 2-phenylcyclohexanol (B1664101) after purification.

The research findings for the hydrogenolysis are summarized in the table below:

SubstrateCatalystSolventProductYield
(-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diolRaney NickelAnhydrous Ethanol(+)-(1S,2R)-trans-2-phenylcyclohexanol69% (recrystallized)

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(1S,2R)-1-phenylcyclohexane-1,2-diol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid cyclohexane (B81311) framework and the well-defined trans-relationship of the hydroxyl and phenyl groups in this compound make it an effective stereocontrolling element.

Utilization in Asymmetric Organic Reactions (e.g., Diels-Alder Reactions, Ene Reactions, Allylboration)

The utility of chiral auxiliaries derived from the trans-cyclohexanol scaffold has been demonstrated in several key carbon-carbon bond-forming reactions. While direct literature on this compound in some of these specific reactions is sparse, the closely related and well-studied auxiliary, trans-2-phenylcyclohexanol, introduced by Whitesell and coworkers, provides a strong model for its application. wikipedia.org

Diels-Alder Reactions: In asymmetric Diels-Alder reactions, the auxiliary is typically attached to the dienophile, such as an acrylate, via an ester linkage. The bulky phenylcyclohexyl group effectively shields one face of the dienophile, forcing the diene to approach from the less sterically hindered side. This facial bias, often enhanced by chelation to a Lewis acid, leads to the formation of one enantiomer of the cyclohexene (B86901) product in excess. nih.govharvard.edu

Ene Reactions: The trans-2-phenylcyclohexanol motif has been successfully employed as a chiral auxiliary in ene reactions. wikipedia.org For instance, a glyoxylate (B1226380) ester derived from this auxiliary reacts with an alkene in the presence of a Lewis acid like tin(IV) chloride. The auxiliary directs the formation of the new stereocenter with a high degree of diastereoselectivity. wikipedia.org

Allylboration: Asymmetric allylboration is a powerful method for synthesizing chiral homoallylic alcohols. While chiral diols like BINOL are often used as catalysts in these reactions, the underlying principle of stereodirection can be applied in an auxiliary-based approach. nih.gov By attaching the this compound scaffold to the aldehyde substrate, the chiral environment created by the auxiliary would influence the trajectory of the incoming allylboron reagent, favoring the formation of one diastereomer.

Influence on Diastereoselectivity and Enantiocontrol in Chiral Auxiliary-Mediated Transformations

The effectiveness of this compound as a chiral auxiliary stems from its conformational rigidity and the steric influence of the phenyl group. When attached to a prochiral reactant, the auxiliary orients the molecule in a preferred conformation, particularly upon coordination with a Lewis acid. This coordination creates a rigid, chelated intermediate where one face of the reactive center (e.g., a double bond) is effectively blocked by the phenyl group. harvard.edu Consequently, an incoming reagent can only attack from the exposed face, resulting in high diastereoselectivity. After the reaction, the chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. The degree of stereocontrol is influenced by factors such as the choice of Lewis acid, solvent, and reaction temperature, which can affect the stability and geometry of the transition state.

Derivatives as Chiral Ligands in Transition Metal Catalysis

Beyond its role as a temporary auxiliary, the this compound scaffold is an excellent starting point for the synthesis of permanent chiral ligands for transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a catalytic manner.

Design and Synthesis of Ligands Based on the this compound Scaffold

The two hydroxyl groups of the diol serve as versatile handles for chemical modification. A common strategy involves converting the diol into the corresponding chiral diamine, which can then be used to synthesize a wide array of ligands, including Schiff bases and phosphine-containing molecules. mdpi.com The synthesis of these ligands is often modular, allowing for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov For example, the diol can be converted to a dimesylate and subsequently displaced with nitrogen nucleophiles to afford the corresponding trans-diamine. This diamine can then react with various aldehydes or phosphine (B1218219) chlorides to generate bidentate or tetradentate ligands. This central-to-axial chirality transfer is a powerful strategy for creating highly effective atropisomeric biaryl phosphine ligands. nih.gov

Applications in Enantioselective Catalysis (e.g., Nucleophilic Additions to Imines)

Chiral ligands derived from cyclohexane-based scaffolds are effective in a variety of enantioselective transformations, including the nucleophilic addition of organometallic reagents to imines. mdma.chnih.gov This reaction is a fundamental method for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. In a typical catalytic cycle, the chiral ligand and a metal precursor form a chiral Lewis acid complex. This complex activates the imine towards nucleophilic attack and simultaneously shields one of its faces, ensuring that the nucleophile adds in a highly enantioselective manner. While many systems have been developed, ligands derived from the rigid 1,2-disubstituted cyclohexane framework are particularly effective due to the well-defined chiral pocket they create around the metal center.

Table 1: Representative Enantioselective Nucleophilic Additions to Imines
Ligand TypeMetalNucleophileSubstrateYield (%)e.e. (%)
BINOL-derivedZr(IV)Silyl Ketene Acetal (B89532)N-Aryl ImineUp to 95%Up to 94%
PHOX-typeIr(I)(Hydrogenation)N-Aryl Imine>99%Up to 98%
Salen-typeAl(III)CyanideN-Acyl ImineUp to 98%Up to 97%

Role as a Chiral Building Block in the Synthesis of Complex Molecules

Perhaps the most direct application of this compound is as a chiral building block, or synthon. researchgate.netportico.org In this approach, the diol's carbon skeleton and its inherent stereochemistry are incorporated directly into the final target molecule. This strategy is highly efficient as it avoids the need for introducing chirality at a later stage. The defined stereocenters at the C1 and C2 positions serve as a foundation upon which the rest of the molecular complexity is built. This is particularly valuable in the total synthesis of natural products and pharmaceuticals, where absolute stereochemical control is paramount for biological activity. The diol can undergo a variety of transformations, such as oxidation, reduction, and carbon-carbon bond formation, at its functional groups or on the cyclohexane ring, all while retaining the crucial stereochemical information of the initial scaffold.

Integration into Pathways for Synthetically Challenging Chiral Compounds

The stereochemical information embedded in this compound is effectively transferred and utilized in the total synthesis of complex natural products. A prominent example is its application in the synthesis of the diterpenoids (-)-heptemerone B and (-)-guanacastepene E. nih.govnyu.edu A crucial step in the synthetic route to these molecules involves a highly diastereoselective ene reaction. nih.gov

In this key transformation, a glyoxylate ester derived from (+)-(1S,2R)-trans-2-phenylcyclohexanol (which is synthesized from the title diol) reacts with an alkene. The bulky phenylcyclohexyl group of the auxiliary effectively shields one face of the glyoxylate, directing the approach of the alkene from the less hindered side. This facial bias leads to the formation of the desired homoallylic alcohol with a high degree of stereocontrol. Specifically, in the synthesis of a key intermediate for (-)-heptemerone B and (-)-guanacastepene E, the reaction between the glyoxylate ester and 2,4-dimethyl-pent-2-ene, catalyzed by tin(IV) chloride, produces the desired anti adduct as the major product. researchgate.net This step establishes a critical stereocenter that is carried through the remainder of the synthesis, demonstrating how the chirality originating from the diol is integrated into the final complex structure.

The results of this key diastereoselective reaction are summarized in the table below.

ReactantsCatalystKey TransformationDiastereomeric Ratio (anti:syn)Reference
(+)-(1S,2R)-trans-2-phenylcyclohexyl glyoxylate + 2,4-dimethyl-pent-2-eneTin(IV) chloride (SnCl4)Carbonyl-Ene Reaction10:1 researchgate.net

Strategies for Incorporating the Diol Stereochemistry into Larger Structures

The incorporation of the stereochemistry from this compound into larger, more complex molecules follows a well-defined, multi-step strategy centered on the use of a recoverable chiral auxiliary. This approach is a cornerstone of modern asymmetric synthesis.

The general strategy can be outlined as follows:

Synthesis of the Chiral Auxiliary : The process begins with the synthesis of enantiomerically pure this compound. This diol is then converted into the corresponding chiral alcohol, (+)-(1S,2R)-trans-2-phenylcyclohexanol. This conversion transfers the defined stereochemistry of the diol to the auxiliary that will be used in subsequent steps. orgsyn.orgorgsyn.org

Covalent Attachment to Substrate : The chiral auxiliary is covalently attached to the reacting molecule (the substrate). For instance, it can be esterified with glyoxylic acid to form a chiral glyoxylate ester, as seen in the synthesis of (-)-heptemerone B. nih.govresearchgate.net This step creates a new molecule where the chiral auxiliary is poised to influence the stereochemical course of the next reaction.

Diastereoselective Transformation : The substrate-auxiliary conjugate undergoes a diastereoselective reaction. The chiral auxiliary, due to its significant steric bulk and rigid conformation, creates a chiral environment around the reactive center. It effectively blocks one of the two faces of the prochiral substrate, forcing the reagent to attack from the opposite, less sterically hindered face. This directed attack results in the preferential formation of one diastereomer over the other. This principle has been successfully applied to various transformations, including ene reactions, orgsyn.org cycloaddition reactions, and alkylations.

Through this strategy, the transient use of an auxiliary derived from this compound allows for the reliable and predictable construction of specific stereoisomers in complex molecules.

Structural Elucidation and Conformational Analysis of 1s,2r 1 Phenylcyclohexane 1,2 Diol

Spectroscopic Techniques for Stereochemical and Conformational Characterization

Spectroscopic methods are fundamental in determining the intricate structural details of chiral molecules like (1S,2R)-1-phenylcyclohexane-1,2-diol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Electronic spectroscopy provide complementary information regarding stereochemistry, conformational preferences, and intramolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences

NMR spectroscopy is a powerful tool for analyzing the conformational equilibrium of cyclohexane (B81311) derivatives. For this compound, a trans-diol, the cyclohexane ring can theoretically exist in two chair conformations: one with the phenyl and hydroxyl groups in a diequatorial arrangement (e,e) and another with them in a diaxial arrangement (a,a).

Due to the significant steric bulk of the phenyl group (A-value ≈ 3.0 kcal/mol), the conformational equilibrium is expected to overwhelmingly favor the diequatorial conformer, which minimizes destabilizing 1,3-diaxial interactions. The stereochemical assignment can be confirmed by analyzing the proton-proton (¹H-¹H) coupling constants. The coupling constant between the methine proton at C2 (adjacent to the hydroxyl group) and the neighboring axial protons on the cyclohexane ring would follow the Karplus relationship. nih.gov In the predominant diequatorial conformation, the proton at C2 is axial, leading to large axial-axial (J_ax,ax) couplings (typically 8-13 Hz) with adjacent axial protons, and smaller axial-equatorial (J_ax,eq) couplings (typically 2-5 Hz).

While specific experimental data for this compound is not widely published, expected ¹H NMR chemical shifts and coupling constants can be inferred from analogous compounds like trans-1,2-cyclohexanediol (B13532) and trans-2-phenyl-1-cyclohexanol.

Table 1: Expected ¹H NMR Data for the Diequatorial Conformer of this compound

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
Phenyl-H7.20 - 7.50m-
H-2 (CH-OH)~3.40dddJ ≈ 11 (ax-ax), 4 (ax-eq)
Cyclohexyl-H1.20 - 2.10m-
OH protonsVariablebr s-

Note: This is an interactive table based on data from analogous compounds. 'm' denotes multiplet, 'ddd' denotes doublet of doublet of doublets, and 'br s' denotes broad singlet.

Vibrational Spectroscopy (IR, Raman) in Elucidating Intramolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups and intramolecular interactions within a molecule. For this compound, the most informative region is the O-H stretching frequency, typically found between 3200 and 3600 cm⁻¹.

In the favored diequatorial conformation, the two hydroxyl groups are in a gauche relationship, which allows for the formation of an intramolecular hydrogen bond between them. This interaction results in two distinct O-H stretching bands: a sharp band at higher wavenumber (~3600 cm⁻¹) corresponding to the "free" or non-bonded hydroxyl group, and a broader band at a lower wavenumber (~3500-3550 cm⁻¹) for the hydrogen-bonded hydroxyl group. stackexchange.com The observation of this red-shifted band is strong evidence for the presence of the intramolecular hydrogen bond that stabilizes the diequatorial conformer.

Table 2: Typical Vibrational Frequencies for trans-Cyclohexanediols

Vibrational ModeTypical IR Frequency (cm⁻¹)Intensity
O-H Stretch (Free)~3600Sharp, Medium
O-H Stretch (H-bonded)~3520Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2950Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Weak
C-O Stretch1050 - 1150Strong

Note: This is an interactive table showing typical values for this class of compounds.

Electronic Spectroscopy for Monomer and Dimer Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule, particularly those involving chromophores. In this compound, the phenyl group acts as the primary chromophore. It exhibits characteristic π → π* electronic transitions. msu.edu

The absorption maximum (λ_max) for the phenyl group is typically observed around 260 nm. youtube.com While the cyclohexane diol portion of the molecule does not absorb in the near-UV region, its conformation can subtly influence the electronic environment of the chromophore. Furthermore, UV-Vis spectroscopy can be employed to investigate intermolecular interactions, such as the formation of dimers or aggregates in solution. Such associations, often driven by hydrogen bonding between hydroxyl groups of different molecules, can be detected by monitoring changes in the molar absorptivity (ε) at varying concentrations. Deviations from the Beer-Lambert law may indicate the presence of monomer-dimer equilibria.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It unambiguously establishes both the relative configuration (the trans relationship between the C1-phenyl and C2-hydroxyl groups) and the absolute configuration (the specific 1S, 2R arrangement).

Although a specific crystal structure for this compound is not available in open-access databases, the technique would provide precise bond lengths, bond angles, and torsion angles. For a chiral, non-centrosymmetric crystal, anomalous dispersion effects would allow for the determination of the absolute stereochemistry, confirming the 'S' configuration at the phenyl-bearing carbon and the 'R' configuration at the hydroxyl-bearing carbon. The solid-state structure would also reveal the preferred conformation and the nature of intermolecular hydrogen bonding networks in the crystal lattice. researchgate.net

Theoretical and Computational Studies of Conformation and Chiral Interactions

Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into conformational energies and the nature of non-covalent interactions that are difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Ground State Conformations and Energy Minima

Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and relative energies of different conformers. For this compound, DFT calculations can be used to model the potential energy surface of the molecule. nih.govresearchgate.net

Such calculations would be expected to confirm that the diequatorial (e,e) chair conformation is the global energy minimum, significantly more stable than the diaxial (a,a) conformer. The energy difference is largely attributable to the severe 1,3-diaxial steric strain that would exist between the axial phenyl group and the axial hydrogens at C3 and C5 in the diaxial form. DFT can also be used to investigate more subtle features, such as the rotational barrier of the phenyl group and the optimal orientations of the hydroxyl groups to maximize the strength of the intramolecular hydrogen bond.

Table 3: Hypothetical Relative Energies of Conformers from DFT Calculations

ConformerPhenyl GroupC2-OH GroupRelative Energy (kcal/mol)Expected Population (%)
1 (Chair) EquatorialEquatorial0.00 (Global Minimum)>99.9%
2 (Chair) AxialAxial> 5.0<0.1%
3 (Twist-Boat) --> 5.5<0.1%

Note: This is an interactive table with hypothetical values based on the known steric demands of the substituents.

These computational models provide a quantitative basis for the conformational preferences inferred from spectroscopic data and are essential for a comprehensive structural elucidation of this compound.

Molecular Mechanics (MM2) Simulations for Conformational Searches

Molecular mechanics, particularly the MM2 force field, serves as a foundational tool for exploring the conformational space of cyclic molecules like this compound. This method allows for the rapid calculation of potential energy surfaces and the identification of stable conformers. For a trans-1,2-disubstituted cyclohexane, the chair conformation is energetically preferred, and two principal chair conformers can be considered: one with the substituents in a diequatorial arrangement and the other with a diaxial arrangement.

In the case of this compound, the two substituents are the phenyl group and a hydroxyl group at adjacent carbons. A third hydroxyl group is also present at the carbon bearing the phenyl group. The conformational equilibrium is dominated by the steric bulk of the substituents. The diequatorial conformer is significantly more stable than the diaxial conformer. This is because substituents in the axial position experience destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The phenyl group is considerably bulkier than the hydroxyl group, and its placement in an equatorial position is strongly favored to minimize steric strain. Consequently, MM2 simulations would predict that the predominant conformation of this compound is the chair form where both the C1-phenyl and C2-hydroxyl groups occupy equatorial positions. The ring-flipped conformer, which would place both groups in axial positions, is energetically unfavorable.

Table 1: Predicted Relative Stability of this compound Chair Conformers
ConformerC1-Phenyl PositionC2-Hydroxyl PositionPredicted Relative StabilityKey Interactions
DiequatorialEquatorialEquatorialMost StableMinimal steric strain
DiaxialAxialAxialLeast StableSignificant 1,3-diaxial steric strain

Quantum Chemical Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions (e.g., OH...π)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and non-covalent interactions within this compound. These methods can quantify the strength and nature of intramolecular hydrogen bonds and other weak interactions.

Intramolecular Hydrogen Bonding:

In the most stable diequatorial conformation of this compound, the two hydroxyl groups are in a gauche relationship. This spatial arrangement allows for the possibility of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. However, in this trans-diequatorial arrangement, the O-H···O alignment is not optimal, leading to a relatively weak hydrogen bond compared to what can be achieved in the corresponding cis-isomer, where the hydroxyl groups are closer and more favorably oriented. In the high-energy diaxial conformation, the hydroxyl groups are too far apart for any intramolecular hydrogen bonding to occur.

OH...π Interactions:

Table 2: Analysis of Non-Covalent Interactions in the Stable Conformer of this compound
Interaction TypeDescriptionConformational DependencePredicted Strength
Intramolecular O-H···O Hydrogen BondInteraction between the two hydroxyl groups.Possible in the diequatorial conformer; absent in the diaxial.Weak
Intramolecular OH...π InteractionInteraction between a hydroxyl group and the phenyl ring's π-system.Dependent on phenyl group rotation in the diequatorial conformer.Moderate

Computational Modeling of Chiral Self-Recognition and Clustering Propensities

Computational modeling is a powerful tool for investigating how chiral molecules recognize each other and form clusters, a phenomenon known as chiral self-recognition. This can lead to a preference for the formation of homochiral dimers (from two molecules of the same chirality) or heterochiral dimers (from two molecules of opposite chirality).

Studies on the parent molecule, trans-1,2-cyclohexanediol, have shown a preference for heterochiral pairing in the gas phase. rsc.org This preference is driven by the formation of a strongly bound dimer that optimizes the number of intermolecular hydrogen bonds. rsc.org

However, the introduction of a phenyl group can significantly alter this behavior. Research on the related cis-1-phenyl-1,2-cyclohexanediol has demonstrated that the presence of the phenyl substituent leads to a pronounced homochiral preference in dimer formation. rsc.org It is suggested that the phenyl group, rather than the cis/trans nature of the diol backbone, is responsible for this shift in clustering propensity. rsc.org The phenyl group can influence intermolecular interactions through steric effects and potential π-π stacking, which can favor the arrangement found in homochiral aggregates.

Based on these findings, it is computationally predicted that this compound would also exhibit a preference for homochiral clustering, in contrast to its non-phenylated analog. The bulky phenyl group likely disrupts the optimal hydrogen-bonding network that stabilizes the heterochiral dimer in trans-1,2-cyclohexanediol, leading to a new, more stable arrangement in the homochiral dimer. This homochiral preference at the molecular level is consistent with the tendency of such molecules to form conglomerates in the solid state. rsc.org

Table 3: Predicted Clustering Behavior of this compound
CompoundPredicted Dimerization PreferencePrimary Driving FactorReference System Behavior
This compoundHomochiralSteric and π-interactions from the phenyl grouptrans-1,2-cyclohexanediol (heterochiral preference) rsc.org

Mechanistic Investigations of Reactions Involving 1s,2r 1 Phenylcyclohexane 1,2 Diol

Mechanistic Pathways in Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of syn-vicinal diols from prochiral olefins. organic-chemistry.orgmdpi.com The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. wikipedia.orgwikipedia.org The product relevant to this article, (1S,2R)-1-phenylcyclohexane-1,2-diol, is a trans-diol. While the standard Sharpless AD produces syn-diols (a cis-diol from a cyclic alkene like 1-phenylcyclohexene), understanding its mechanism is crucial as related methodologies can lead to trans products, often through a two-step epoxidation and subsequent hydrolysis pathway which results in anti-dihydroxylation. wikipedia.orglibretexts.org

The catalytic cycle of the Sharpless AD begins with the formation of a complex between OsO₄ and the chiral ligand. wikipedia.org This complex then reacts with the alkene. There has been considerable debate regarding the precise mechanism of this step. Two primary pathways have been proposed: a [3+2]-cycloaddition of the alkene to the osmium-ligand complex, and a [2+2]-cycloaddition followed by rearrangement. Quantum chemical calculations have suggested that the initial [3+2]-cycloaddition is energetically more favorable. organic-chemistry.org This cycloaddition forms a cyclic osmate ester intermediate. libretexts.orgchemistrylearner.com

This intermediate is then hydrolyzed to release the diol product and the reduced osmium species. wikipedia.org The co-oxidant, commonly potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), then re-oxidizes the osmium catalyst from Os(VI) back to Os(VIII), allowing the catalytic cycle to continue. organic-chemistry.orgwikipedia.org

A potential secondary catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates. This leads to an osmium(VIII)-diol complex that can dihydroxylate another alkene molecule. However, this secondary pathway typically results in lower enantioselectivity and can be suppressed by using a higher concentration of the chiral ligand. wikipedia.org

Table 1: Key Steps in the Sharpless Asymmetric Dihydroxylation Catalytic Cycle
StepDescriptionKey Species InvolvedMechanistic Note
1Ligand-Catalyst Complex FormationOsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL)Creates the chiral environment for the reaction.
2Cycloaddition with AlkeneAlkene, OsO₄-Ligand ComplexProceeds via a favored [3+2] cycloaddition to form a cyclic osmate ester. organic-chemistry.org
3HydrolysisOsmate Ester, WaterReleases the vicinal diol and the reduced osmium species. wikipedia.org
4Catalyst RegenerationReduced Osmium Species, Co-oxidant (e.g., K₃Fe(CN)₆)Oxidizes Os(VI) back to Os(VIII) for the next cycle. organic-chemistry.org

Understanding the Origins of Enantioselectivity in Chiral Catalytic Systems Utilizing Diol Derivatives

Chiral diols and their derivatives are pivotal scaffolds in asymmetric catalysis, serving as ligands that create a stereochemically defined environment around a catalytic center. nih.gov While direct use of this compound derivatives as ligands is less common than BINOL or TADDOL derivatives, the principles governing their induction of enantioselectivity are general. nih.govacs.org These diols can coordinate to Lewis acidic reagents or metal centers, forming a chiral pocket that dictates the facial selectivity of a substrate's approach.

The origin of enantioselectivity lies in the non-covalent interactions between the catalyst-substrate complex in the transition state. For a diol-derived ligand, these interactions can include:

Steric Hindrance: The bulky groups on the chiral ligand physically block one face of the substrate, forcing the reactant to approach from the less hindered side. In the context of gold(I) catalysis with chiral ligands, remote C2-symmetric diarylpyrrolidines have been shown to create a chiral binding pocket that directs the enantioselective folding of the substrate. nih.gov

Hydrogen Bonding: The hydroxyl groups of the diol can form hydrogen bonds with the substrate or a reagent, locking it into a specific conformation that favors one enantiomeric product.

π-π Stacking: Aromatic rings on the ligand, such as the phenyl group in 1-phenylcyclohexane-1,2-diol (B1211945) derivatives, can engage in π-π stacking with aromatic substrates, providing an additional layer of structural organization in the transition state. nih.gov

Computational modeling, such as DFT (Density Functional Theory), is a powerful tool for elucidating these interactions. nih.gov By calculating the energies of the different possible transition states leading to the (R) and (S) products, researchers can predict which pathway is favored and why. For example, in the cyanosilylation of aldehydes using TADDOL derivatives, computational modeling helps to understand the complex interplay between ligand structure and reaction conditions that leads to modest enantioselectivity. acs.org These studies reveal that achieving high enantioselectivity is a delicate balance of attractive and repulsive forces within the chiral pocket created by the diol ligand.

Reaction Mechanism Studies of Diol Derivatization and Transformation Processes

The hydroxyl groups of this compound are functional handles for a variety of transformations and derivatizations, each with a distinct underlying mechanism.

Deoxydehydration (DODH): This reaction converts a vicinal diol into an alkene. rsc.org For trans-cyclic diols, this transformation is mechanistically challenging. Recent experimental and computational studies on vanadium-catalyzed DODH have provided significant insights. The mechanism avoids a concerted elimination, which is sterically difficult for a trans-diol. chemrxiv.org Instead, it proceeds via a stepwise cleavage of the C-O bonds. The process involves:

Condensation of the diol onto the vanadium(V) catalyst. chemrxiv.orgacs.org

Reduction of the resulting vanadium-diolate species by a reductant (e.g., triphenylphosphine). chemrxiv.orgnih.gov

Stepwise C-O bond cleavage via a triplet state, which provides a lower energy pathway and allows for the necessary flexibility for the trans geometry. chemrxiv.org This stepwise mechanism is a key difference from rhenium-catalyzed systems. chemrxiv.org

Table 2: Proposed Mechanistic Pathways for Vanadium-Catalyzed DODH
PathwayDescriptionEnergetic Preference
Pathway ADiol activation (condensation) precedes oxo-transfer to the reductant.Less favorable. acs.orgnih.gov
Pathway BReduction of V(V) to V(III) by the reductant occurs before diol condensation.Energetically preferred. acs.orgnih.gov

Cyclization to Ethers: In the presence of an acid catalyst, diols can undergo intramolecular cyclization to form cyclic ethers. wikipedia.org The mechanism involves:

Protonation of one of the hydroxyl groups by the acid, converting it into a good leaving group (water). youtube.com

Intramolecular nucleophilic attack (Sₙ2) by the second hydroxyl group on the adjacent carbon. youtube.com

Displacement of the water molecule, forming a protonated cyclic ether (an oxonium ion). youtube.com

Deprotonation of the oxonium ion to yield the final cyclic ether and regenerate the acid catalyst. youtube.com

Derivatization with Boronic Acids: Boronic acids react reversibly with diols to form cyclic boronate esters. researchgate.net This reaction is fundamental to sensors, drug delivery systems, and improving mass spectrometry signals for diol analysis. nsf.govnsf.gov The mechanism involves the condensation of the diol with the boronic acid. The reaction is typically fast and reversible, with the stability of the resulting boronate ester depending on factors like pH and the structure of the diol and boronic acid. researchgate.netnsf.gov This derivatization activates the diol for further transformations. For instance, boronic acid catalysis can facilitate the selective monophosphorylation of vicinal diols by activating one hydroxyl group through the formation of the boronate ester. nih.gov

Future Directions and Emerging Research Areas Pertaining to 1s,2r 1 Phenylcyclohexane 1,2 Diol

Development of Novel and Sustainable Synthetic Routes

The synthesis of vicinal diols is a cornerstone of organic chemistry, and contemporary research is heavily focused on developing environmentally benign and efficient methodologies. Traditional methods for producing diols often rely on stoichiometric oxidants, which can generate significant waste. The future of synthesizing (1S,2R)-1-phenylcyclohexane-1,2-diol and related structures lies in catalytic, atom-economical, and sustainable processes.

Key areas of development include:

Catalytic Asymmetric Dihydroxylation: While the Sharpless Asymmetric Dihydroxylation (AD) is a highly effective method for producing chiral diols from alkenes like 1-phenylcyclohexene, research continues to refine this process. orgsyn.orgresearchgate.net Future work aims to reduce the loading of expensive and toxic osmium tetroxide catalyst, explore more sustainable co-oxidants to replace reagents like potassium ferricyanide (B76249), and develop recyclable catalytic systems. orgsyn.org

Green Oxidation Systems: There is a significant push towards using green oxidants. One promising avenue is the use of hydrogen peroxide for the dihydroxylation of cyclohexene (B86901) derivatives, which produces water as the only byproduct. researchgate.net The development of catalysts, such as zeolites, that can effectively activate hydrogen peroxide for the enantioselective synthesis of this compound is a major goal. researchgate.net

Biocatalysis: Enzymatic processes offer high selectivity under mild conditions. The use of enzymes, such as hydrolases for the kinetic resolution of racemic diol acetates or dehydrogenases, presents a sustainable alternative for producing enantiomerically pure diols. rsc.orgwikipedia.org Future research will likely focus on discovering or engineering novel enzymes with enhanced activity and specificity for the 1-phenylcyclohexane-1,2-diol (B1211945) scaffold.

Synthetic StrategyKey Features & Future Goals
Catalytic Asymmetric Dihydroxylation Reduce heavy metal catalyst loading; Develop recyclable catalysts; Use of environmentally friendly co-oxidants.
Green Oxidation Systems Utilize hydrogen peroxide as a clean oxidant; Design efficient heterogeneous catalysts (e.g., zeolites) for improved recovery and reuse. researchgate.net
Biocatalysis High enantioselectivity under mild conditions; Discovery and engineering of specific enzymes; Integration into multi-step syntheses. rsc.org

Exploration of New Catalytic Applications for Diol-Derived Ligands and Auxiliaries

The true potential of this compound is realized when it is used as a precursor to chiral ligands and auxiliaries for asymmetric catalysis. Its C2-symmetrical scaffold is ideal for creating a well-defined chiral environment around a metal center.

Emerging research in this area includes:

Novel Ligand Design: The diol moiety can be readily converted into a variety of ligand classes, such as phosphines, amines, and N-heterocyclic carbenes (NHCs). Future efforts will focus on designing novel ligands derived from this compound for a broader range of metal-catalyzed reactions, including C-H activation, cross-coupling, and metathesis.

Organocatalysis: Beyond metal-based catalysis, derivatives of this diol are being explored as organocatalysts. For example, chiral catalysts can be designed to selectively bind to and functionalize cis-1,2-diols in complex molecules, demonstrating the potential for diol-derived structures to act as catalysts themselves, mimicking enzyme-like proximity effects. nih.gov

Substrate Recognition and Site-Selectivity: Catalysts derived from chiral diols can achieve remarkable levels of site-selectivity in the functionalization of complex polyhydroxylated molecules like carbohydrates and natural products. nih.gov Future research will expand on this concept, using the rigid framework of this compound to develop catalysts that can differentiate between similar functional groups in a substrate, enabling precise modifications of complex structures. nih.gov

Application AreaResearch FocusPotential Impact
Asymmetric Metal Catalysis Development of new phosphine (B1218219), amine, and NHC ligands.Access to new chemical transformations and more efficient synthesis of chiral molecules.
Organocatalysis Design of diol-based scaffolds for non-metallic catalysis.Reduced reliance on precious metals and development of more sustainable catalytic systems.
Site-Selective Catalysis Creation of catalysts that recognize and modify specific hydroxyl groups in polyols. nih.govSimplified synthesis and derivatization of complex natural products and pharmaceuticals. nih.gov

Advanced Computational Modeling for Predictive Organic Synthesis and Chiral Recognition

Computational chemistry has become an indispensable tool in modern organic synthesis. For a molecule like this compound, computational modeling can provide profound insights into its behavior and guide the development of new applications.

Future directions in this field involve:

Predictive Modeling of Catalysis: Using Density Functional Theory (DFT) and other quantum chemistry methods, researchers can model the transition states of reactions catalyzed by complexes derived from this compound. This allows for the rational design of more efficient and selective catalysts by predicting how structural modifications to the ligand will affect the reaction outcome.

Understanding Chiral Recognition: The non-covalent interactions that govern how chiral molecules recognize each other are critical in asymmetric catalysis and separation science. Computational studies can elucidate the specific interactions, such as hydrogen bonding and van der Waals forces, that dictate the clustering behavior of diols. For instance, studies on the closely related 1-phenyl-cis-1,2-cyclohexanediol have used quantum chemistry calculations to understand its preference for forming homochiral dimers. rsc.org Applying these methods to this compound can help in designing better chiral selectors for chromatography or resolving agents.

In Silico Screening: As computational power increases, it will become feasible to screen virtual libraries of ligands derived from this compound for their potential effectiveness in various catalytic reactions. This in silico approach can significantly accelerate the discovery of new catalysts by prioritizing the most promising candidates for experimental synthesis and testing.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantioselective preparation of (1S,2R)-1-phenylcyclohexane-1,2-diol, and how do their yields and stereochemical outcomes compare?

  • Methodological Answer :

  • Enzymatic Synthesis : Benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) coupled with alcohol dehydrogenase (LB-ADH) can produce vicinal diols with high enantiomeric excess (de=98–99%) via stereoselective two-step reactions .

  • Anti-Dihydroxylation of Olefins : Using peroxyacetic acid, (±)-1-phenylcyclohexane-1,2-diol can be synthesized, though this method requires subsequent resolution to isolate the (1S,2R) enantiomer .

  • Epoxidation and Aminolysis : Epoxidation of perillyl alcohol followed by benzylamine-mediated ring-opening under solvent-free conditions yields aminodiol derivatives, a strategy adaptable to cyclohexane-diol systems .

    Method Key Catalysts/ReagentsEnantiomeric Excess (de)Reference
    EnzymaticBAL, BFD, LB-ADH98–99%
    Anti-DihydroxylationPeroxyacetic acidRacemic (±)
    Epoxidation/AminolysisCa(CF₃CO₂)₂, benzylamineNot reported

Q. How can researchers distinguish between stereoisomers of 1-phenylcyclohexane-1,2-diol using spectroscopic or crystallographic methods?

  • Methodological Answer :

  • NMR Analysis : Diastereomers (e.g., cis-(1R,2R) vs. trans-(1S,2R)) exhibit distinct coupling constants (J-values) for hydroxyl and cyclohexane protons due to axial/equatorial conformation differences .
  • X-ray Crystallography : Crystal structures reveal chair conformations of the cyclohexane ring and intramolecular hydrogen bonding patterns (e.g., O–H⋯N interactions in aminodiol derivatives) .
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers, validated by optical rotation comparisons .

Advanced Research Questions

Q. What mechanistic insights explain the kinetic resolution of this compound using chiral tetrapeptide catalysts?

  • Methodological Answer :

  • DFT Studies : Chiral tetrapeptides exhibit thermodynamic preference for (1R,2R)-α-isomer binding (ΔE = ~2–3 kcal/mol). The acyl transfer barrier is lower for trans-(1R,2R)-diols, enabling selective resolution of trans-(1S,2S) enantiomers .

  • Experimental Validation : Kinetic resolution (KR) efficiency correlates with steric hindrance and hydrogen-bonding interactions between the diol and catalyst .

    Parameter (1R,2R)-Diol Complex(1S,2S)-Diol ComplexReference
    Relative Energy (ΔE)0 kcal/mol+2.5 kcal/mol
    Acyl Transfer Barrier15.2 kcal/mol18.7 kcal/mol

Q. How do enzymatic pathways involving cytochrome P450 (CYP) isoforms metabolize or modify this compound?

  • Methodological Answer :

  • CYP-Mediated Oxidation : CYP1A1, CYP2C9, and CYP3A4 catalyze sequential oxidation of polycyclic aromatic hydrocarbons (PAHs) to dihydrodiols, analogous to naphthalene-1,2-diol pathways .

  • In Silico Docking : Cis-dihydrocatechol derivatives (e.g., (1S,2R)-3-methylcyclohexadiene-diol) form reactive conformations with glycerol dehydrogenase (GldA), enabling conversion .

    Enzyme Substrate SpecificityCatalytic OutcomeReference
    CYP1A1/CYP2C9PAH → 7,8-dihydroxy-B[a]PEpoxide formation
    GldAcis-(1S,2R)-dihydrocatecholsStereoretentive oxidation

Q. What computational strategies predict the enantioselective interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates diol binding to enzymes (e.g., GldA) by analyzing hydrogen-bond networks and torsional strain .
  • Density Functional Theory (DFT) : Calculates transition-state geometries and activation barriers for acyl transfer reactions in kinetic resolution .

Q. How can this compound derivatives serve as chiral ligands or catalysts in asymmetric synthesis?

  • Methodological Answer :

  • Aminodiol Applications : Derivatives like (1S,2R,4S)-1-[(benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol act as HIV protease inhibitors or chiral auxiliaries due to rigid cyclohexane frameworks and hydrogen-bonding motifs .

  • Metal Complexation : Cyclohexane-diols coordinate with metals (e.g., Ca²⁺, Fe³⁺) to form catalysts for enantioselective oxidations or C–C bond formations .

    Application Key Derivative/ComplexFunctionalityReference
    HIV Protease InhibitionAminodiol derivativesO–H⋯N hydrogen bonding
    Asymmetric CatalysisDiol-metal complexesChelation-induced chirality

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.